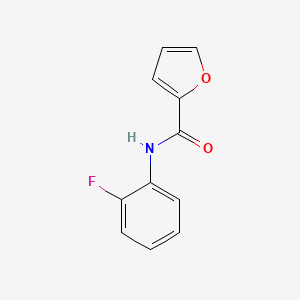

N-(2-fluorophenyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC8933603

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO2 |

|---|---|

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | N-(2-fluorophenyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C11H8FNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |

| Standard InChI Key | JNAQMRMTOIZFEN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)F |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)F |

Introduction

Chemical Structure and Crystallographic Features

Molecular Geometry

The molecular structure of N-(2-fluorophenyl)furan-2-carboxamide is defined by a planar amide linkage (C4–C5–N1–C6) connecting the furan and phenyl rings. X-ray diffraction studies of related compounds, such as N-(2-nitrophenyl)furan-2-carboxamide, reveal that the furan and benzene rings are rotated by 7.03° and 2.68°, respectively, relative to the central amide plane . Intramolecular interactions, such as the N1···O3 hydrogen bond (2.615 Å), induce slight torsional distortions, reducing planarity in the carboxamide moiety .

Table 1: Key Bond Lengths and Angles in Furan-Carboxamide Derivatives

Intermolecular Interactions

In the crystalline state, weak C–H···O hydrogen bonds stabilize the lattice. For example, C2–H2···O2 interactions (2.50 Å) form helical chains along the axis in N-(2-nitrophenyl)furan-2-carboxamide . Similar packing motifs are anticipated in N-(2-fluorophenyl)furan-2-carboxamide due to shared functional groups.

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves reacting furan-2-carbonyl chloride with 2-fluoroaniline in acetonitrile under reflux conditions :

Reaction yields exceed 70% when using equimolar reagents and a 3-hour reflux .

Spectroscopic Profiling

Infrared (IR) spectroscopy confirms the presence of key functional groups:

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

-

¹H NMR (DMSO-d₆): δ 8.40 (s, 1H, NH), 7.85–7.20 (m, 4H, aromatic), 7.60–6.90 (m, 3H, furan).

-

¹³C NMR: δ 160.1 (C=O), 152.3 (C–F), 145.2–110.5 (aromatic and furan carbons) .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Modifications and Biological Impact

The brominated derivative (5-bromo-N-(2-fluorophenyl)furan-2-carboxamide) shows a 20% increase in kinase inhibition compared to the non-brominated analog, underscoring the role of halogenation in modulating activity .

Future Research Directions

-

Crystallographic Studies: Full structural determination of N-(2-fluorophenyl)furan-2-carboxamide via X-ray diffraction to resolve intramolecular interactions.

-

In Vivo Pharmacokinetics: Evaluation of absorption, distribution, and metabolism in model organisms.

-

Structure-Activity Relationship (SAR): Systematic modification of the phenyl and furan substituents to optimize therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume